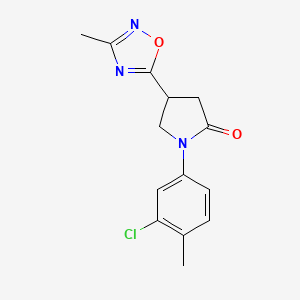![molecular formula C6H13Cl2F3N2 B2959968 [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride CAS No. 2172079-26-2](/img/structure/B2959968.png)
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol” is a chemical compound with a molecular weight of 169.15 . It is typically in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is [1-(2,2,2-Trifluoroethyl)-3-azetidinyl]methanol . Its InChI code is 1S/C6H10F3NO/c7-6(8,9)4-10-1-5(2-10)3-11/h5,11H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 169.15 .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rao, Prasad, and Rao (2013) involved the synthesis of a compound related to [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride. The synthesized compound displayed promising antibacterial and antifungal activity, demonstrating the potential of azetidine derivatives in microbial inhibition (B. G. Rao, A. Prasad, & P. Rao, 2013).
Chemical Synthesis and Applications
De Kimpe, Abbaspour Tehrani, and Fonck (1996) explored the synthesis of beta-lactams, a class of antibiotics, through the manipulation of azetidine derivatives. This research highlights the role of azetidine compounds in synthesizing medically significant chemicals (N. de Kimpe, K. Abbaspour Tehrani, & Gwendolien Fonck, 1996).
Azetidine Derivatives in Antimicrobial Research
Adem et al. (2022) synthesized novel azetidine derivatives and evaluated their antibacterial and antifungal activities. This study showcases the potential of azetidine compounds in developing new antimicrobial agents (Kurumanna Adem, Sakram Boda, Rambabu Sirgamalla, & Ramesh Macha, 2022).
Antioxidant Properties
Jaishree et al. (2012) researched novel thiazole derivatives with azetidine components, focusing on their antioxidant properties. This indicates the versatility of azetidine derivatives in various therapeutic applications (V. Jaishree, N. Ramdas, J. Sachin, & B. Ramesh, 2012).
Polymerization and Material Science
Schacht and Goethals (1974) examined the polymerization of azetidine, providing insights into its applications in material science, particularly in the formation of polymers with specific functional groups (E. Schacht & E. Goethals, 1974).
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-5(1-10)3-11;;/h5H,1-4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWVDOWQFEASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2959888.png)
![2-methoxy-4,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2959890.png)
![5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B2959891.png)


![1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2959894.png)


![3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2959900.png)



![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)